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Compound of Interest

2-Phenyl-3-oxa-1-
Compound Name: )
azaspiro[4.5]decane

CAS No.: 101113-92-2

Cat. No.: B11885898

Get Quote

Part 1: Compound Identity & Mechanism
Structural Analysis & Nomenclature

The term "2-Phenyl-3-oxa-1-azaspiro[4.5]decane" refers to a spirocyclic oxazolidine.[1] In the
context of chiral auxiliaries, two primary isomers are relevant, defined by their synthetic
precursors:

e The Benzaldehyde Adduct (2-Phenyl isomer):
o Precursors: 1-Aminocyclohexanemethanol + Benzaldehyde.
o Structure: The phenyl group is at position 2 (the aminal carbon).

o Chirality: This molecule is formed as a racemate from achiral precursors and requires
optical resolution to function as a chiral auxiliary.

e The Phenylglycinol Adduct (4-Phenyl isomer - Industry Standard):
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o Precursors: (

)-or (
)-Phenylglycinol + Cyclohexanone.

o Structure: The phenyl group is at position 4 (adjacent to the nitrogen).

o Chirality: Derived from the "Chiral Pool," this is the most common functional form used for
asymmetric induction.

Note: This protocol focuses on the general application workflow applicable to this class, with
specific mechanistic details highlighting the 4-phenyl (Phenylglycinol) derivative due to its
commercial availability and direct synthesis from chiral precursors.

Mechanism of Action

The spiro-oxazolidine auxiliary functions via steric shielding and chelation control:
e N-Acylation: The substrate (e.g., propionic acid) is attached to the auxiliary's nitrogen atom.
e Enolization: Treatment with a base (e.g., LDA, NaHMDS) forms a rigid Z-enolate.

o Facial Bias: The bulky phenyl group and the rigid spiro-cyclohexyl ring lock the conformation.
The phenyl group blocks one face of the enolate, forcing the electrophile to attack from the
opposite (open) face.

e Induction: This results in high diastereomeric excess (de), often >98%.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Auxiliary

Target: (4S)-4-Phenyl-1-oxa-3-azaspiro[4.5]decane
Reagents:
 (

)-Phenylglycinol (1.0 eq)
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e Cyclohexanone (1.1 eq)

e p-Toluenesulfonic acid (pTSA) (0.01 eq)

e Solvent: Benzene or Toluene (anhydrous)

Step-by-Step:

e Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
e Mixing: Dissolve (

)-phenylglycinol (13.7 g, 200 mmol) in Toluene (150 mL). Add Cyclohexanone (10.8 g, 110
mmol) and pTSA (172 mg).

o Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
Continue until water evolution ceases (approx. 4-6 hours).

e Workup: Cool to room temperature (RT). Wash with saturated NaHCO

(2 x50 mL) and Brine (50 mL).

e Drying: Dry the organic layer over Na

SO
, filter, and concentrate in vacuo.

 Purification: Recrystallize from Hexanes/Ethyl Acetate to yield the pure oxazolidine as a
white crystalline solid.

o Yield: Typically 85-90%.
Protocol B: N-Acylation (Substrate Attachment)
Target: N-Propionyl-Spiro-Oxazolidine
Reagents:

e Spiro-Auxiliary (1.0 eq)
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 -Butyllithium (
-BuLi) (1.1 eq, 2.5M in hexanes)

e Propionyl Chloride (1.2 eq)
e Solvent: THF (anhydrous)

Step-by-Step:

Deprotonation: Dissolve the auxiliary (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to
-78°C.[2]

« Lithiation: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 10 min. Stir at -78°C for 30 min.
e Acylation: Add Propionyl Chloride (1.05 mL, 12 mmol) dropwise.
e Warming: Allow the mixture to warm to 0°C over 1 hour.
e Quench: Quench with saturated NH
Cl (20 mL).
» Extraction: Extract with Et

O (3 x 30 mL). Dry (MgSO
) and concentrate.

« Purification: Flash chromatography (SiO

, Hex/EtOAc 9:1).

Protocol C: Asymmetric -Alkylation

Target: Chiral

-Methyl Carboxylic Acid Derivative
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Reagents:

N-Propionyl-Auxiliary (1.0 eq)

LDA (Lithium Diisopropylamide) (1.1 eq)

Benzyl Bromide (Electrophile) (1.2 eq)

Solvent: THF[2]
Step-by-Step:

e Enolization: Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C. Add a solution of the
N-Propionyl-Auxiliary (1.0 mmol) in THF (5 mL) dropwise. Stir for 1 hour at -78°C to ensure
complete Z-enolate formation.

o Alkylation: Add Benzyl Bromide (1.2 mmol) dropwise.
e Reaction: Stir at -78°C for 2-4 hours. (TLC monitoring).
e Quench: Add saturated NH

Cl. Warm to RT.

o Workup: Extract with Et

O, dry, and concentrate.

¢ Analysis: Determine diastereomeric ratio (dr) via

H NMR or Chiral HPLC. (Expected dr > 95:5).[3]

Protocol D: Cleavage (Auxiliary Removal)

Target: Recovery of Chiral Acid & Auxiliary[4][5]
Method: Hydrolysis (LIOH/H

O
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 Dissolution: Dissolve the alkylated product in THF/H

O (3:1). Cool to 0°C.
e Reagents: Add H
@)
(30%, 4 eq) followed by LIOH (2 eq).

e Stirring: Stir at 0°C for 1 hour, then warm to RT.
e Quench: Add Na

SO
(aq) to quench excess peroxide.

e Separation:
o Auxiliary Recovery: Extract with CH

Cl
. The auxiliary remains in the organic layer (Recycle).

o Product Isolation: Acidify the aqueous layer (pH 2) with HCI, then extract with EtOAc to
obtain the chiral acid.

Part 3: Visualization & Data
Mechanistic Pathway (DOT Diagram)
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Caption: Workflow for asymmetric alkylation using the Spiro-Oxazolidine auxiliary, highlighting

the recycling loop.

Performance Comparison Table

Spiro-Oxazolidine

Evans

Pseudoephedrine

Parameter Oxazolidinone

(Phenyl) (Myers)
(Standard)

Phenylglycinol + ) ) )

Source Valine/Phenylalanine Pseudoephedrine
Cyclohexanone
High (Rigid Spiro Medium

Steric Bulk .g (Rigid Sp Medium
Ring) (Isopropyl/Benzyl)

Enolate Geometry Fixed Z-Enolate Z-Enolate Z-Enolate

Selectivity (de) >98% (Typical) >95% >97%

o Excellent (Easy )

Crystallinity o Good Variable
Purification)
Mild (LiOH/H

Cleavage Conditions 0 Mild Harsh (Acid/Base)
)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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